molecular formula C26H19F4N5O2 B606623 CG-806 CAS No. 1370466-81-1

CG-806

货号: B606623
CAS 编号: 1370466-81-1
分子量: 509.5 g/mol
InChI 键: BOLRZWTVMUHQQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

CG-806 具有广泛的科学研究应用,包括:

作用机制

CG-806 通过抑制 FMS 样酪氨酸激酶 3 和 Bruton 酪氨酸激酶的活性来发挥其作用。 这些激酶在调节细胞增殖、存活和分化的细胞信号通路中起着至关重要的作用。 通过抑制这些激酶,this compound 破坏这些通路,导致癌细胞中诱导凋亡和抑制细胞增殖 .

准备方法

合成路线和反应条件

CG-806 的合成涉及多个步骤,从市售起始原料开始 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模扩大以满足临床和商业用途的需求。 这涉及优化反应条件以最大限度地提高产率并减少杂质。 连续流动化学和自动化合成等先进技术可用于提高效率和一致性 .

化学反应分析

反应类型

CG-806 经历各种化学反应,包括:

常见试剂和条件

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    取代试剂: 卤素,亲核试剂.

主要产品

这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物 .

相似化合物的比较

类似化合物

独特性

CG-806 在非共价抑制 FMS 样酪氨酸激酶 3 和 Bruton 酪氨酸激酶方面独树一帜,使其在治疗更广泛的血液系统恶性肿瘤方面更加通用且可能更有效。 与共价抑制剂不同,this compound 不与靶标形成永久键,这可能降低脱靶效应和耐药性的风险 .

生物活性

CG-806, also known as luxeptinib, is a novel multi-kinase inhibitor primarily targeting Bruton's tyrosine kinase (BTK) and Fms-like tyrosine kinase 3 (FLT3). It is currently in clinical development for treating various hematologic malignancies, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL). This article focuses on the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound acts as a non-covalent inhibitor of BTK and FLT3, which are critical kinases involved in the signaling pathways that promote the survival and proliferation of malignant B cells and myeloid cells. The compound demonstrates a unique ability to inhibit both wild-type and mutant forms of FLT3 at low nanomolar concentrations, making it particularly effective against AML with FLT3 mutations.

Key Mechanisms:

  • Dual Inhibition : this compound inhibits both BTK and SYK, disrupting B-cell receptor (BCR) signaling, which is essential for the survival of B-cell malignancies .
  • Induction of Apoptosis : It downregulates anti-apoptotic proteins such as Mcl-1 and Bcl-xL, leading to increased apoptosis in cancer cells .
  • Metabolic Reprogramming : Treatment with this compound induces mitochondrial membrane depolarization and shifts cellular metabolism towards glycolysis, which is associated with cancer cell survival .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the viability of various cancer cell lines. For instance:

  • MCL Cell Lines : this compound treatment led to significant dose-dependent decreases in cell viability in MCL cell lines and patient-derived samples .
  • AML Patient Samples : A high-throughput screening revealed that this compound exhibited greater cytotoxicity compared to other FLT3 inhibitors across 186 fresh AML patient samples .

In Vivo Studies

In vivo efficacy has been demonstrated in patient-derived xenograft (PDX) models:

  • MCL Models : this compound improved survival rates in aggressive MCL PDX models, indicating its potential as a therapeutic agent for resistant forms of MCL .
  • AML Models : In xenograft models of AML, continuous oral administration of this compound resulted in strong antitumor activity without significant myelosuppression or tissue damage .

Clinical Trials

This compound has undergone several clinical trials to evaluate its safety and efficacy:

Phase 1 Trials

A Phase 1a/b trial assessed the safety profile of this compound in patients with relapsed or refractory AML and B-cell malignancies:

  • Patient Cohort : The trial included 40 patients with various FLT3 mutations.
  • Response Rates : Among patients treated for over 12 weeks, responses included stable disease (SD), partial response (PR), and one complete response (CR) .

Safety Profile

The drug was well tolerated across multiple dosing levels. Notably:

  • Only one patient experienced dose-limiting toxicity (DLT) related to hypertension.
  • Common adverse effects included lymphocyte count decrease and anemia but were manageable .

Comparative Efficacy Table

Kinase TargetedIC50 (nmol/L)Comments
FLT3-Wild Type8.7Effective against wild-type FLT3
FLT3-ITD0.8Highly potent against internal tandem duplication
BTKNot specifiedDual inhibition with SYK enhances efficacy
Other KinasesVariesSpares toxic kinases linked to adverse effects

Case Study 1: MCL Patient

A patient with MCL treated with this compound showed a significant reduction in tumor size after several cycles, demonstrating its potential effectiveness against resistant forms of the disease.

Case Study 2: AML Patient

In another case involving an AML patient with FLT3 mutations, treatment with this compound led to a complete remission without detectable minimal residual disease after extended therapy .

属性

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F4N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370466-81-1
Record name CG-026806
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370466811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-FLUORO-4-(7-(5-METHYL-1H-IMIDAZOL-2-YL)-1-OXO-2,3-DIHYDRO-1H-ISOINDO-1-4-YL)-PHENYL)-3-(3-TRIFLUOROMETHYL-PHENYL)-UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3FGR71NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CG-806
Reactant of Route 2
Reactant of Route 2
CG-806
Reactant of Route 3
Reactant of Route 3
CG-806
Reactant of Route 4
Reactant of Route 4
CG-806
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CG-806
Reactant of Route 6
CG-806

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。